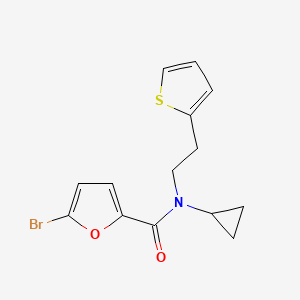

5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Description

This compound features a furan-2-carboxamide core substituted with a bromine atom at the 5-position and two distinct nitrogen-bound groups: a cyclopropyl ring and a 2-(thiophen-2-yl)ethyl chain. The bromine atom enhances electrophilic reactivity and may influence binding affinity in biological systems. Its molecular formula is C₁₄H₁₃BrN₂O₂S, with a molecular weight of 353.24 g/mol.

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c15-13-6-5-12(18-13)14(17)16(10-3-4-10)8-7-11-2-1-9-19-11/h1-2,5-6,9-10H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXNRYUNDKXESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Bromination: The furan ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.

Introduction of the cyclopropyl group: This step involves the reaction of the brominated furan with cyclopropylamine in the presence of a base.

Attachment of the thiophene moiety: The final step involves the coupling of the intermediate with a thiophene derivative, typically through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.

Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing furan and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to 5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that such compounds can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death .

Case Study:

A study published in Molecules demonstrated that furan-based compounds showed promising cytotoxic effects against human cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that thiophene derivatives possess antifungal and antibacterial properties. The incorporation of the cyclopropyl group may enhance the lipophilicity and membrane permeability of the molecule, improving its efficacy against microbial pathogens .

Case Study:

A series of thiophene-containing compounds were synthesized and tested for antifungal activity against Candida albicans. The results indicated that modifications similar to those in 5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide significantly increased antifungal potency compared to their parent compounds .

Agricultural Applications

1. Pesticide Development

Compounds with furan and thiophene rings have been explored as potential pesticides due to their biological activity against pests. The unique structure of 5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide may offer novel mechanisms for pest control by targeting specific biochemical pathways in insects .

Case Study:

Research highlighted the synthesis of new thiophene derivatives that exhibited insecticidal activity against Aedes aegypti. These findings suggest that similar modifications could lead to effective agricultural agents that minimize environmental impact while controlling pest populations .

Materials Science Applications

1. Organic Electronics

The electronic properties of furan and thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the cyclopropyl group can enhance charge mobility and stability within these materials .

Case Study:

A study investigated the use of thiophene-based polymers in organic solar cells, demonstrating improved energy conversion efficiencies when incorporating similar structural elements found in 5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide .

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the thiophene moiety can enhance its binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Table 1: Structural and Molecular Comparisons

Key Observations:

Core Heterocycle : The target and BG14824 share a furan-2-carboxamide core, whereas Compound 63b (indole) and rotigotine (tetrahydronaphthalene) differ in scaffold, impacting electronic properties and binding modes.

Substituent Effects :

Physicochemical and Analytical Data

Table 2: Analytical Comparisons

Notes:

Pharmacological Implications

- Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity (vs. fluorine in 63b) could enhance hydrophobic interactions but reduce hydrogen-bonding capacity.

Biological Activity

5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is CHBrN\OS, with a molecular weight of 340.24 g/mol. The presence of a bromine atom, a cyclopropyl group, and a thiophene ring contributes to its unique chemical behavior and biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | CHBrN\OS |

| Molecular Weight | 340.24 g/mol |

| CAS Number | 1396883-41-2 |

Anti-inflammatory Properties

Research indicates that compounds containing furan and thiophene moieties often exhibit anti-inflammatory properties. For instance, derivatives similar to 5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Case Study:

In a study involving various furan derivatives, it was observed that those with halogen substitutions displayed enhanced anti-inflammatory activity compared to their non-brominated counterparts. The mechanism was attributed to their ability to inhibit prostaglandin synthesis, leading to reduced inflammation in animal models .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These results indicate potential as an antimicrobial agent, particularly in the context of increasing antibiotic resistance .

Anticancer Potential

Emerging research suggests that compounds similar to 5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide may possess anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Mechanism of Action:

The proposed mechanism involves the modulation of apoptotic pathways via the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased cancer cell death .

Q & A

Q. What minimal data must be included in publications to ensure reproducibility?

- Answer: Per IUPAC guidelines:

- Synthesis : Yields, solvent systems, and purification methods.

- Characterization : NMR shifts (δ ppm), IR bands, and HRMS m/z values.

- Biological Data : EC₅₀/IC₅₀ with confidence intervals, negative controls, and assay replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.